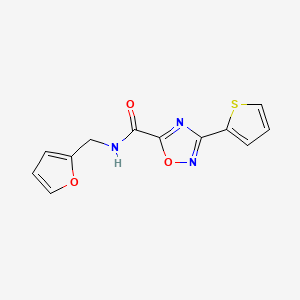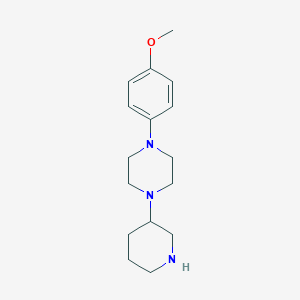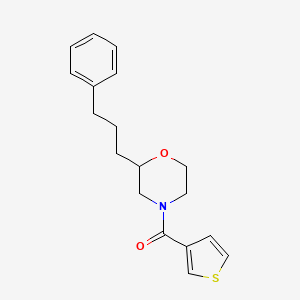![molecular formula C19H23N3O2 B6071455 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B6071455.png)
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the reaction of 1-[(3-Phenoxyphenyl)methyl]piperidine with carbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets in the body. The phenoxyphenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Phenoxyphenyl)methyl]piperidine
- 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxamide
- 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid
Uniqueness
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Propriétés
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-21-19(23)16-7-5-11-22(14-16)13-15-6-4-10-18(12-15)24-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14,20H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSXYIVPWRWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHYL 2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B6071387.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6071392.png)

![2-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B6071405.png)
![2-(4-chlorophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6071406.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)
![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6071459.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B6071484.png)
![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
